2-(2-Benzyl-1,2,3,4-tetrahydro-6-isoquinolyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzyl-1,2,3,4-tetrahydro-6-isoquinolyl)-2-propanol is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyl-1,2,3,4-tetrahydro-6-isoquinolyl)-2-propanol typically involves multi-step organic reactions. One common method might include the reduction of a precursor isoquinoline derivative followed by benzylation and subsequent functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts would vary depending on the exact synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzyl-1,2,3,4-tetrahydro-6-isoquinolyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further reduction to more saturated compounds.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anti-cancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(2-Benzyl-1,2,3,4-tetrahydro-6-isoquinolyl)-2-propanol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, simpler in structure but with similar aromatic properties.
Quinoline: Structurally related but with different nitrogen positioning.
Tetrahydroisoquinoline: A reduced form of isoquinoline, similar in structure but differing in saturation.
Uniqueness
2-(2-Benzyl-1,2,3,4-tetrahydro-6-isoquinolyl)-2-propanol is unique due to its specific functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C19H23NO |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-(2-benzyl-3,4-dihydro-1H-isoquinolin-6-yl)propan-2-ol |
InChI |
InChI=1S/C19H23NO/c1-19(2,21)18-9-8-17-14-20(11-10-16(17)12-18)13-15-6-4-3-5-7-15/h3-9,12,21H,10-11,13-14H2,1-2H3 |
InChI Key |
UEJDPWRTBLKEMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(CN(CC2)CC3=CC=CC=C3)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.